4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a 2,2-difluoropropyl group at the 6th position on the thieno[2,3-d]pyrimidine ring. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the preparation of the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thieno ring.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines with different functional groups at the 4th position.
Oxidation and Reduction: Products include oxidized or reduced forms of the thieno ring.
Coupling Reactions: Products include more complex thienopyrimidine derivatives with extended conjugation.
Scientific Research Applications
4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer cell proliferation . The compound’s structural similarity to purines allows it to interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
2-Chlorothieno[2,3-d]pyrimidine: Lacks the 2,2-difluoropropyl group and has different biological activities.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring instead of a thieno ring and exhibits different pharmacological properties.
6-Substituted Thieno[2,3-d]pyrimidines: Vary in the substituents at the 6th position, leading to differences in their biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7ClF2N2S |
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Molecular Weight |
248.68 g/mol |
IUPAC Name |
4-chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H7ClF2N2S/c1-9(11,12)3-5-2-6-7(10)13-4-14-8(6)15-5/h2,4H,3H2,1H3 |
InChI Key |
KFALXUXSQIBEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(S1)N=CN=C2Cl)(F)F |
Origin of Product |
United States |
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